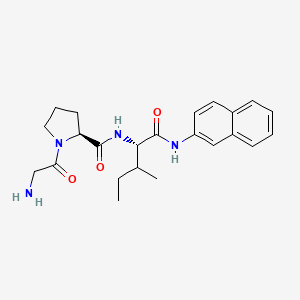
Gly-pro-leu-NH-nap
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is characterized by the presence of a naphthyl group, which is a derivative of naphthalene, attached to the leucinamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gly-pro-leu-NH-nap typically involves the stepwise assembly of the peptide chain using standard solid-phase peptide synthesis (SPPS) techniques . The process begins with the attachment of the first amino acid, glycine, to a solid resin support. Subsequent amino acids, proline and leucine, are added sequentially through coupling reactions facilitated by activating agents such as carbodiimides.
Industrial Production Methods
This includes the use of automated peptide synthesizers, high-throughput purification techniques such as high-performance liquid chromatography (HPLC), and rigorous quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Gly-pro-leu-NH-nap can undergo various chemical reactions, including:
Common Reagents and Conditions
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides, while alkylation can be achieved using alkyl halides.
Major Products
Hydrolysis: Glycine, proline, leucine, and naphthylamine.
Oxidation: Oxidized derivatives of the naphthyl group.
Substitution: Modified peptides with new functional groups attached to the amino groups.
Wissenschaftliche Forschungsanwendungen
Gly-pro-leu-NH-nap has several applications in scientific research:
Biochemistry: It is used as a substrate in enzymatic assays to study the activity of proteases and peptidases.
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the design of enzyme inhibitors.
Molecular Biology: This compound is used in studies involving protein-protein interactions and peptide-based drug delivery systems.
Industrial Applications: The compound’s unique structural properties make it useful in the development of novel materials and biochemical sensors.
Wirkmechanismus
The mechanism of action of Gly-pro-leu-NH-nap involves its interaction with specific enzymes, such as proteases and peptidases . The peptide acts as a substrate for these enzymes, which catalyze the hydrolysis of the peptide bonds. This interaction can be used to study enzyme kinetics and to develop inhibitors that block the enzyme’s activity . The naphthyl group may also play a role in the compound’s binding affinity and specificity for certain enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Gly-pro-leu-NH2: A similar peptide without the naphthyl group, used in similar enzymatic studies.
Gly-pro-leu-OH: A peptide with a free carboxyl group instead of an amide, used in biochemical research.
Gly-pro-leu-NH-phenyl: A peptide with a phenyl group instead of a naphthyl group, used in studies of enzyme specificity.
Uniqueness
Gly-pro-leu-NH-nap is unique due to the presence of the naphthyl group, which enhances its binding affinity and specificity for certain enzymes compared to similar peptides . This structural feature makes it a valuable tool in biochemical research and drug development .
Eigenschaften
CAS-Nummer |
95574-38-2 |
|---|---|
Molekularformel |
C23H30N4O3 |
Molekulargewicht |
410.5 g/mol |
IUPAC-Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-3-methyl-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H30N4O3/c1-3-15(2)21(26-22(29)19-9-6-12-27(19)20(28)14-24)23(30)25-18-11-10-16-7-4-5-8-17(16)13-18/h4-5,7-8,10-11,13,15,19,21H,3,6,9,12,14,24H2,1-2H3,(H,25,30)(H,26,29)/t15?,19-,21-/m0/s1 |
InChI-Schlüssel |
ZEQFHKJHLJLNKT-XHRKEWCOSA-N |
Isomerische SMILES |
CCC(C)[C@@H](C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)[C@@H]3CCCN3C(=O)CN |
Kanonische SMILES |
CCC(C)C(C(=O)NC1=CC2=CC=CC=C2C=C1)NC(=O)C3CCCN3C(=O)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


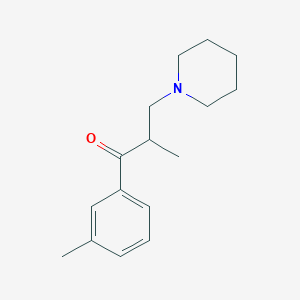

![N-[(oxolan-2-yl)methyl]cyclohexanamine](/img/structure/B13407653.png)
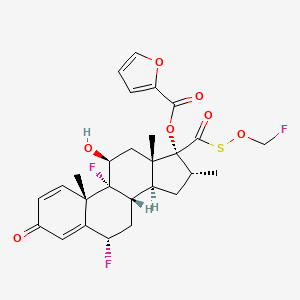
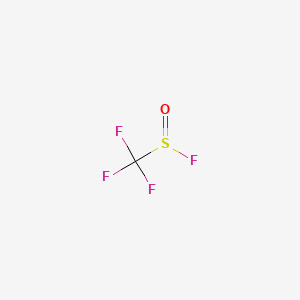
![benzyl N-[(2S)-1-(methoxymethylamino)-1-oxopentan-2-yl]carbamate](/img/structure/B13407662.png)
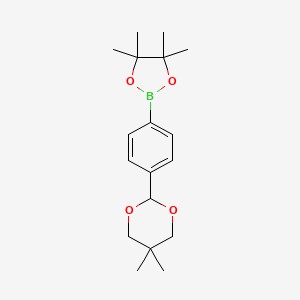
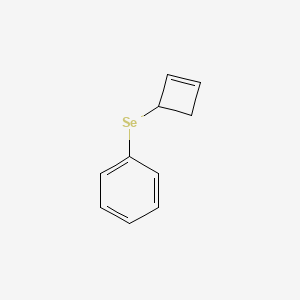
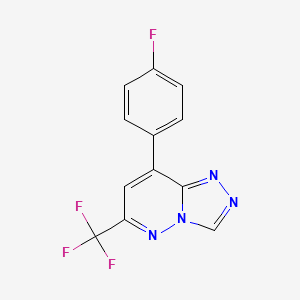
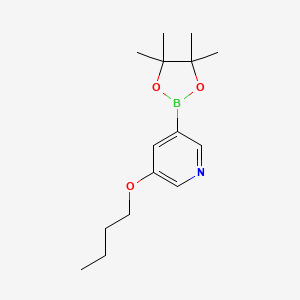

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)

